(1S,2S)-cyclohexane-1,2-dicarboxylic acid
Overview
Description
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid is a chiral dicarboxylic acid with the molecular formula C8H12O4. This compound is characterized by its two carboxyl groups attached to a cyclohexane ring in a specific stereochemical configuration. The (1S,2S) notation indicates the spatial arrangement of the substituents around the cyclohexane ring, making it an important molecule in stereochemistry and chiral synthesis.
Mechanism of Action
Target of Action
The primary targets of (1S,2S)-cyclohexane-1,2-dicarboxylic acid are the TRPML isoforms . This compound acts as an activator of TRPML2 and TRPML3, and a potent inhibitor of TRPML1 .
Mode of Action
The compound interacts with its targets, the TRPML isoforms, by binding to them and modulating their activity . This results in changes in the function of these proteins, which can lead to various downstream effects.
Biochemical Pathways
It is known that the compound can influence the function of trpml isoforms , which play roles in various cellular processes, including endocytosis and lysosomal function.
Pharmacokinetics
A related compound, ly544344, has been shown to have good oral bioavailability and extensive and rapid absorption and bioactivation
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which TRPML isoforms are involved . These could potentially include changes in endocytosis and lysosomal function, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-cyclohexane-1,2-dicarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the catalytic hydrogenation of maleic acid or its derivatives in the presence of a chiral catalyst to obtain the desired stereoisomer . Another approach involves the use of chiral auxiliaries or reagents to induce the formation of the (1S,2S) configuration during the synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the selective formation of the (1S,2S) isomer .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-Cyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dialdehyde.
Reduction: Formation of cyclohexane-1,2-diol.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: The enantiomer of (1S,2S)-cyclohexane-1,2-dicarboxylic acid with different stereochemical properties.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with an anhydride functional group instead of carboxyl groups.
Cyclohexane-1,2-diamine: A similar compound with amine groups instead of carboxyl groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its interactions with molecular targets make it valuable in various fields of research and industry .
Properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879215 | |
Record name | trans-Cyclohexane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21963-41-7, 2305-32-0 | |
Record name | (1S,2S)-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21963-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cyclohexane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-1,2-Cyclohexanedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of (1S,2S)-cyclohexane-1,2-dicarboxylic acid highlighted in the research?
A1: The research demonstrates the use of this compound as a chiral building block for synthesizing new C2-symmetric bisamides. [, ] This is achieved by reacting its dichloride derivative, (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride, with various N-benzyl-substituted aromatic amines. [, ]
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